molecular formula C17H15N3S B2535899 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine CAS No. 893993-67-4

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine

Cat. No.: B2535899
CAS No.: 893993-67-4
M. Wt: 293.39
InChI Key: OWLVPTWHGUFAEJ-UHFFFAOYSA-N
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Description

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 3-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Pyridin-2-yl Group: The pyridazine core is then functionalized with a pyridin-2-yl group through a nucleophilic substitution reaction.

    Introduction of the 3-Methylbenzylthio Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving pyridazine and pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.

    3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine: Another positional isomer.

    3-((3-Methylbenzyl)thio)-6-(quinolin-2-yl)pyridazine: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both pyridazine and pyridine rings provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-5-4-6-14(11-13)12-21-17-9-8-16(19-20-17)15-7-2-3-10-18-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLVPTWHGUFAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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